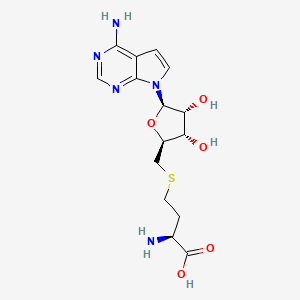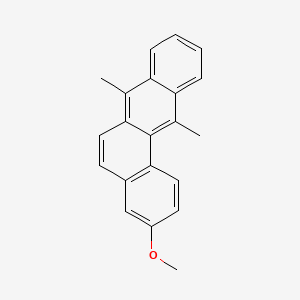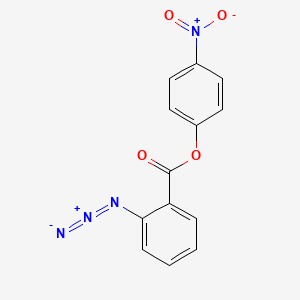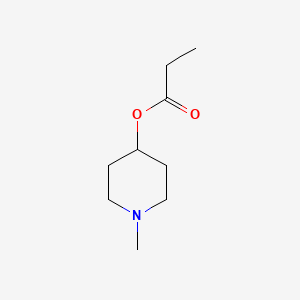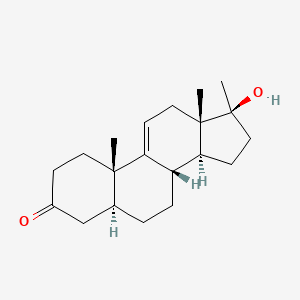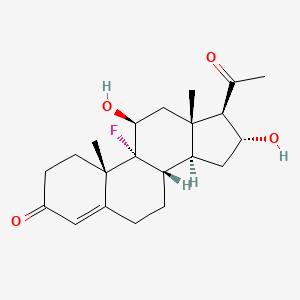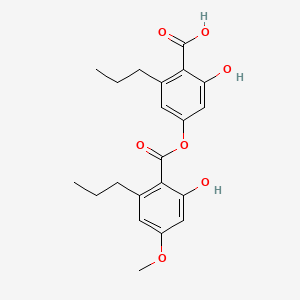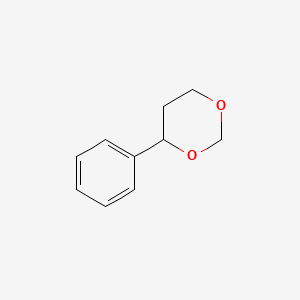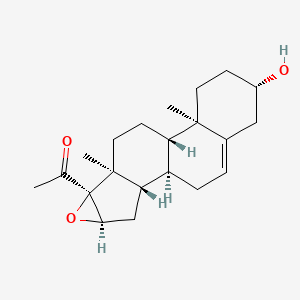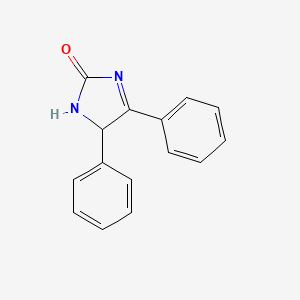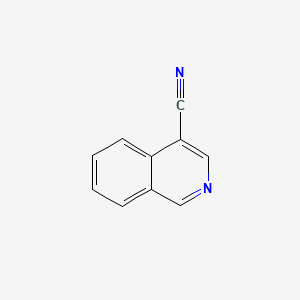![molecular formula C27H35N3O8 B1205521 butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one CAS No. 85984-40-3](/img/structure/B1205521.png)
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one is a complex organic compound It is characterized by the presence of multiple functional groups, including a benzimidazole ring, a piperidine ring, and a dimethoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is the condensation of butanedioic acid with the benzimidazole derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. For instance, the use of ionic organic solids as catalysts has been reported to facilitate the Michael addition of N-heterocycles to chalcones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods, focusing on cost-effectiveness and scalability. This might include the use of continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of hydroxyl groups makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under appropriate conditions to yield different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound’s potential bioactivity suggests it could be explored as a drug candidate for various therapeutic areas.
Industry: It might be used in the development of new materials or as a catalyst in organic reactions.
Wirkmechanismus
The mechanism of action of this compound is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. The pathways involved might include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzimidazole derivatives and piperidine-containing molecules. Examples are:
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Butanedioic acid, 2,3-dicyano-2,3-bis(3,4-dimethoxyphenyl)-, diethyl ester
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzimidazole and a piperidine ring in the same molecule is relatively rare and might offer unique interactions with biological targets.
Eigenschaften
CAS-Nummer |
85984-40-3 |
|---|---|
Molekularformel |
C27H35N3O8 |
Molekulargewicht |
529.6 g/mol |
IUPAC-Name |
butanedioic acid;3-[1-[1-(3,4-dimethoxyphenyl)-1-hydroxypropan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C23H29N3O4.C4H6O4/c1-15(22(27)16-8-9-20(29-2)21(14-16)30-3)25-12-10-17(11-13-25)26-19-7-5-4-6-18(19)24-23(26)28;5-3(6)1-2-4(7)8/h4-9,14-15,17,22,27H,10-13H2,1-3H3,(H,24,28);1-2H2,(H,5,6)(H,7,8) |
InChI-Schlüssel |
WWNGRHSPCGEYCJ-UHFFFAOYSA-N |
SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O |
Kanonische SMILES |
CC(C(C1=CC(=C(C=C1)OC)OC)O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O.C(CC(=O)O)C(=O)O |
Verwandte CAS-Nummern |
74178-99-7 (Parent) |
Synonyme |
1-(1-(2-hydroxy-2-(3,4-dimethoxyphenyl)-1-methylethyl)-4-piperidyl)-2-benzimidazolinone succinate KF 4307 KF-4307 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[5-(Acetyloxy)-4,5-dihydrofuran-3-yl]-N-(2-hydroxy-5-oxocyclopent-1-en-1-yl)prop-2-enimidic acid](/img/structure/B1205438.png)
